molecular formula C30H49N9O6 B033746 Phe-Thr-Pro-Arg-Leu-NH2 CAS No. 104191-78-8

Phe-Thr-Pro-Arg-Leu-NH2

Cat. No.: B033746
CAS No.: 104191-78-8
M. Wt: 631.8 g/mol
InChI Key: UWKNDYISLPTEKG-RMCGQVEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Phe-Thr-Pro-Arg-Leu-NH2 is a pentapeptide consisting of the amino acids phenylalanine, threonine, proline, arginine, and leucine, with an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Thr-Pro-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phe-Thr-Pro-Arg-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the threonine and arginine residues.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can yield analogs with altered biological activity.

Scientific Research Applications

Phe-Thr-Pro-Arg-Leu-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and interaction with receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of Phe-Thr-Pro-Arg-Leu-NH2 involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that result in various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Phe-Thr-Pro-Arg-Leu: A similar peptide without the C-terminal amide group.

    Phe-Thr-Pro-Arg-Leu-OH: Another analog with a hydroxyl group at the C-terminus.

    Phe-Thr-Pro-Arg-Leu-OMe: A methyl ester analog.

Uniqueness

Phe-Thr-Pro-Arg-Leu-NH2 is unique due to its specific sequence and the presence of the C-terminal amide group, which can influence its stability and biological activity. This peptide’s unique properties make it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKNDYISLPTEKG-RMCGQVEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585201
Record name L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104191-78-8
Record name L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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